molecular formula C8H10N2O3 B13320349 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13320349
M. Wt: 182.18 g/mol
InChI Key: HQTXBGQORGEJLD-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a cyclopropyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with a suitable nitrile oxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives of the oxadiazole ring .

Scientific Research Applications

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylcyclopropyl)-1,3,4-oxadiazole-5-carboxylic acid
  • 3-(2,2-Dimethylcyclopropyl)-1,2,4-triazole-5-carboxylic acid

Uniqueness

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclopropyl group with an oxadiazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

5-(2,2-dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-8(2)3-4(8)6-9-5(7(11)12)10-13-6/h4H,3H2,1-2H3,(H,11,12)

InChI Key

HQTXBGQORGEJLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=NC(=NO2)C(=O)O)C

Origin of Product

United States

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